2-(Butylthio)dodecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71436-87-8 |

|---|---|

Molecular Formula |

C16H32O2S |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

2-butylsulfanyldodecanoic acid |

InChI |

InChI=1S/C16H32O2S/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) |

InChI Key |

COPIFQGFBVOZOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)SCCCC |

Origin of Product |

United States |

Definition and Classification Within Thioalkanoic Acids

2-(Butylthio)dodecanoic acid is classified as a thioalkanoic acid. ontosight.ai This class of organic compounds is characterized by a carboxylic acid group and a sulfur atom, typically in the form of a thioether, attached to an alkyl chain. The systematic name for this compound is 2-butylsulfanyldodecanoic acid. nih.gov

Thioalkanoic acids are derivatives of alkanoic acids where a sulfur atom replaces one of the atoms in the carboxylic acid group or is attached to the alkyl chain. In the case of this compound, a butylthio group is attached to the second carbon (the alpha-carbon) of the dodecanoic acid backbone. ontosight.ai This specific placement of the sulfur-containing group influences the compound's chemical and physical properties.

Structural Characteristics and Chemical Groupings of 2 Butylthio Dodecanoic Acid

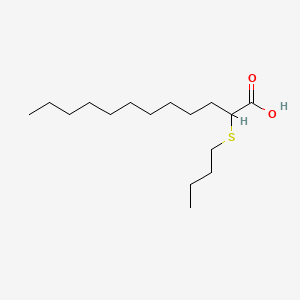

The molecular structure of 2-(Butylthio)dodecanoic acid consists of a twelve-carbon chain (dodecanoic acid) with a butylthio group (-S-C₄H₉) attached to the second carbon atom. vulcanchem.com Its chemical formula is C₁₆H₃₂O₂S. lookchem.com

Key structural features include:

A Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic properties of the molecule. researchgate.net

A Dodecanoic Acid Backbone: A 12-carbon saturated fatty acid chain. vulcanchem.com

A Butylthio Group (-S-C₄H₉): A four-carbon alkyl group linked to the dodecanoic acid chain via a sulfur atom. vulcanchem.com

The presence of both a hydrophilic carboxylic acid head and a long, lipophilic hydrocarbon tail gives the molecule amphipathic properties. The thioether linkage introduces a site for potential chemical reactions specific to sulfur-containing compounds. ontosight.ai

Current Research Landscape and Unexplored Scientific Domains of 2 Butylthio Dodecanoic Acid

Established Synthetic Pathways for this compound from Precursors

The primary and most well-established method for synthesizing this compound involves the nucleophilic substitution reaction between an α-halo-dodecanoic acid, typically 2-bromododecanoic acid, and butanethiol. This reaction is a standard procedure for the formation of thioethers.

The synthesis commences with the α-bromination of dodecanoic acid. This is commonly achieved through the Hell-Volhard-Zelinskii reaction, where dodecanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org This reaction proceeds via the formation of an acid bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-carbon. libretexts.org Subsequent hydrolysis of the α-bromo acyl bromide yields 2-bromododecanoic acid.

The subsequent step is the thioetherification. 2-Bromododecanoic acid is then reacted with butanethiol. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion (butanethiolate). The thiolate then displaces the bromide ion from the α-carbon of 2-bromododecanoic acid in an SN2 reaction to form the final product, this compound. libretexts.org

An alternative, though less direct, pathway involves the reaction of dodecanoyl chloride with butanethiol. ontosight.ai This method would first form the thioester, S-butyl dodecanethioate. Subsequent manipulation of the α-carbon, likely through enolate chemistry, would be required to introduce the butylthio group at the 2-position, followed by hydrolysis of the thioester to the carboxylic acid. However, direct α-functionalization of the thioester can be challenging.

A general scheme for the primary synthesis is presented below:

Scheme 1: Synthesis of this compound

Step 1: α-Bromination of Dodecanoic Acid

O O

// //

CH₃(CH₂)₉CH₂C-OH + Br₂ --(PBr₃)--> CH₃(CH₂)₉CH(Br)C-OH

Dodecanoic Acid 2-Bromododecanoic Acid

Step 2: Thioetherification

Novel Synthetic Approaches and Optimized Reaction Conditions for Thioalkanoic Acids

While the classical synthesis via α-halo acids is robust, research into more efficient and environmentally benign methods for preparing thioalkanoic acids is ongoing. These novel approaches often focus on minimizing steps, using less hazardous reagents, and improving atom economy.

One promising strategy is the use of thiol-ene "click" reactions. mdpi.com This approach would involve the radical-initiated addition of a thiol to an α,β-unsaturated carboxylic acid. For the synthesis of this compound, this would necessitate starting with 2-dodecenoic acid. The addition of butanethiol across the double bond, typically initiated by UV light or a radical initiator, would yield the desired product. This method is highly efficient and atom-economical. mdpi.com

Another innovative approach involves copper-catalyzed three-component reactions. acs.org These reactions can simultaneously form multiple bonds in a single step. A potential, though not yet specifically reported for this compound, route could involve a copper-catalyzed reaction between a dodecanoic acid derivative, a sulfur source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a butylating agent. acs.org

Optimization of the classical pathway often involves the choice of base and solvent for the thioetherification step. The use of a non-nucleophilic base, such as sodium hydride or potassium carbonate, is crucial to prevent side reactions. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being effective.

| Synthetic Approach | Precursors | Reagents & Conditions | Advantages |

| Classical Synthesis | Dodecanoic acid, Butanethiol | 1. Br₂, PBr₃2. Base (e.g., NaH, K₂CO₃) | Well-established, reliable. |

| Thiol-ene Reaction | 2-Dodecenoic acid, Butanethiol | Radical initiator (e.g., AIBN) or UV light | High atom economy, mild conditions. mdpi.com |

| Copper-Catalyzed Coupling | Dodecanoic acid derivative, Sulfur source, Butylating agent | Copper catalyst | Potential for one-pot synthesis. acs.org |

Chemical Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations. These derivatizations can be used to synthesize a range of related compounds with potentially different physical, chemical, and biological properties.

Esterification: The most common derivatization is esterification. Reacting this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester. This is a standard transformation for carboxylic acids.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, peptide coupling reagents such as HATU or HOBt can be used to facilitate amide bond formation directly.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(butylthio)dodecan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

Conversion to Thioester: The carboxylic acid can be converted to a thioester by reaction with a thiol in the presence of a coupling agent. uou.ac.in

| Derivative | Reagents & Conditions | Product |

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | 2-(Butylthio)dodecanoate ester |

| Amide | 1. SOCl₂ or (COCl)₂2. Amine | N-substituted 2-(butylthio)dodecanamide |

| Alcohol | LiAlH₄ | 2-(Butylthio)dodecan-1-ol |

| Thioester | Thiol, Coupling agent | S-alkyl 2-(butylthio)dodecanethioate |

Reactivity and Transformations of the Thioether Linkage within this compound

The thioether linkage in this compound is also a site of chemical reactivity, primarily involving oxidation of the sulfur atom.

Oxidation: The sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Sulfoxide Formation: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂), will selectively oxidize the thioether to the corresponding sulfoxide, 2-(butylsulfinyl)dodecanoic acid.

Sulfone Formation: Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), will oxidize the thioether to the sulfone, 2-(butylsulfonyl)dodecanoic acid. wikipedia.org

These oxidation products can have significantly different properties compared to the parent thioether due to the increased polarity and hydrogen bonding capabilities of the sulfoxide and sulfone groups.

Thiol-disulfide Exchange: While the thioether itself is stable, under certain biological or chemical conditions involving radical species or other thiols, the C-S bond can potentially be cleaved. However, direct thiol-disulfide exchange is a reaction of disulfides, not thioethers. wikipedia.org

Stereoselective Synthesis and Enantiomeric Separations of Chiral this compound Derivatives

The α-carbon of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-2-(butylthio)dodecanoic acid and (S)-2-(butylthio)dodecanoic acid. The synthesis described in section 2.1, starting from achiral dodecanoic acid, will produce a racemic mixture of these two enantiomers.

Stereoselective Synthesis: The preparation of enantiomerically pure or enriched this compound requires a stereoselective synthetic strategy.

Chiral Pool Synthesis: One approach is to start from a chiral precursor. For example, using an enantiomerically pure α-hydroxy or α-amino acid as the starting material. The stereocenter is already established, and the subsequent chemical transformations are carried out in a way that preserves the stereochemical integrity. For instance, starting with (R)-2-hydroxydodecanoic acid, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate) with inversion of configuration, followed by SN2 displacement with butanethiolate to yield (S)-2-(butylthio)dodecanoic acid.

Asymmetric Catalysis: An alternative is to use an asymmetric catalyst to introduce the stereocenter. For example, an enantioselective conjugate addition of butanethiol to 2-dodecenoic acid could be achieved using a chiral catalyst.

Enantiomeric Separation: If a racemic mixture is synthesized, the enantiomers can be separated.

Chiral Chromatography: The most common method for separating enantiomers is chiral high-performance liquid chromatography (HPLC). A chiral stationary phase is used that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Diastereomeric Salt Formation: A classical method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine (e.g., (R)- or (S)-α-phenylethylamine), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with acid to liberate the enantiomerically pure carboxylic acids.

| Method | Description |

| Chiral Pool Synthesis | Utilizes a readily available enantiomerically pure starting material to control the stereochemistry of the product. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. |

| Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. |

| Diastereomeric Salt Formation | Converts enantiomers into diastereomers, which are then separated based on differences in physical properties. |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and quantifying its presence. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. impact-solutions.co.uk For fatty acids like this compound, derivatization is often necessary to increase their volatility and prevent thermal decomposition during analysis. impact-solutions.co.uknih.gov A common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). impact-solutions.co.uknih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. lcms.czresearchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling precise identification and quantification. impact-solutions.co.uknih.gov The use of internal standards, such as isotopically labeled analogues, can significantly improve the accuracy and precision of quantification by compensating for variations during sample preparation and analysis. nih.gov

Typical GC-MS Parameters for Fatty Acid Analysis:

| Parameter | Setting |

|---|---|

| Column | HP-5ms (5%-diphenyl, 95%-dimethylpolysiloxane), 30 m x 0.250 mm ID x 0.25 µm |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 50 °C, ramp at 4 °C/min to 250 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (e.g., Triple-Axis Detector) |

| Ionization Mode | Electron Ionization (EI) |

This table presents a generalized set of parameters; specific conditions may need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are versatile techniques for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. mdpi.com For fatty acids, reversed-phase HPLC is a commonly employed mode. waters.com

Method development for the HPLC or UPLC analysis of this compound would involve the careful selection of a stationary phase (e.g., C8 or C18 columns), a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector (e.g., UV or mass spectrometry). waters.comnih.gov UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages in terms of resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.govnih.gov The development of a UPLC-MS method can provide highly sensitive and selective analysis, often without the need for derivatization. nih.gov

Key Considerations for HPLC/UPLC Method Development:

| Parameter | Options & Considerations |

|---|---|

| Column | ACQUITY UPLC BEH C8, CORTECS Premier C18+ |

| Mobile Phase A | Water with additives like formic acid or ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile/Isopropanol mixture |

| Gradient | Optimized to achieve separation from related impurities |

| Detector | UV, Mass Spectrometry (MS) |

| Injection Volume | Typically in the microliter range |

This table provides examples of parameters that would be optimized during method development.

Ion Chromatography-Mass Spectrometry (IC-MS) for Related Acidic Analytes

Ion chromatography (IC) is a powerful technique for the separation of ionic species, including organic acids. metrohm.comthermofisher.com When coupled with mass spectrometry (IC-MS), it provides a highly selective and sensitive method for the analysis of acidic analytes in various matrices. metrohm.commetrohm.com This technique is particularly useful for separating and identifying related acidic impurities that might be present alongside this compound.

The separation in IC is achieved on an ion-exchange column. acs.org For anionic species like carboxylic acids, an anion-exchange column is used. thermofisher.com A suppressor is often employed between the IC system and the mass spectrometer to reduce the concentration of eluent ions, thereby improving the signal-to-noise ratio and compatibility with the MS detector. metrohm.comthermofisher.com The use of electrospray ionization (ESI) is common for the analysis of organic acids by IC-MS. thermofisher.com The combination of IC's separation power for ionic compounds with the specificity of MS detection allows for the confident identification and quantification of trace-level acidic impurities. thermofisher.comresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift of each proton signal indicates its electronic environment. For instance, the protons on the carbon adjacent to the sulfur atom and the carboxylic acid group would appear at a characteristic downfield shift. The integration of the signals provides the ratio of the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons. rsc.org

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. rsc.org The carbonyl carbon of the carboxylic acid would exhibit a distinct chemical shift in the downfield region of the spectrum. nih.gov The carbons attached to the sulfur atom would also have characteristic chemical shifts.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~0.9 (t) | Terminal CH₃ of butyl and dodecanoyl chains |

| ~1.2-1.7 (m) | Methylene protons of both alkyl chains | |

| ~2.5-2.8 (t) | Methylene protons adjacent to sulfur (in butyl chain) | |

| ~3.2-3.5 (t) | Methine proton at the α-position to the carboxyl and thioether | |

| ~10-12 (s, broad) | Carboxylic acid proton | |

| ¹³C | ~14 | Terminal CH₃ carbons |

| ~22-34 | Methylene carbons of the alkyl chains | |

| ~45-55 | Carbon α to the sulfur and carboxyl group |

This table presents predicted NMR data based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 3500-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. spectroscopyonline.com A strong C=O stretching absorption for the carbonyl group would typically appear around 1700-1725 cm⁻¹. spectroscopyonline.com C-H stretching vibrations from the alkyl chains would be observed in the 2850-3000 cm⁻¹ region. libretexts.org The C-S stretching vibration, which is characteristically weak in IR, might be difficult to observe but would be expected in the fingerprint region.

Raman spectroscopy can also provide valuable information. While the C=O stretch is typically weaker in Raman than in IR, the C-S stretching vibration often gives a more prominent signal in the Raman spectrum, making it a useful complementary technique for confirming the presence of the thioether linkage.

Characteristic Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 3500-2500 | Strong, very broad | |

| C-H stretch (Alkyl) | 3000-2850 | 3000-2850 | Strong |

| C=O stretch (Carboxylic acid) | 1725-1700 | ~1650 | Strong |

| C-S stretch (Thioether) | 700-600 | 700-600 | Weak (IR), Medium (Raman) |

This table provides typical frequency ranges for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification and structural confirmation of organic molecules such as this compound. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass.

For this compound, the molecular formula is C16H32O2S. The theoretical (monoisotopic) exact mass can be calculated with high precision based on the masses of its constituent isotopes (¹²C, ¹H, ¹⁶O, and ³²S). This calculated value serves as a benchmark for experimental HRMS measurements. The confirmation of the measured exact mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental composition, distinguishing it from other potential molecules that might have the same nominal mass.

Techniques such as chemical ionization may be employed in conjunction with HRMS to produce a stable molecular ion, which is crucial for accurate mass determination. nzdr.ruresearch-solution.com The molecular ion of this compound, [C16H32O2S]⁺, is expected to be observed, and its accurate mass measurement confirms the identity of the compound.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₂O₂S | nih.gov |

| Theoretical Exact Mass | 288.21230143 Da | nih.gov |

| Nominal Mass | 288 Da |

Advanced Physicochemical Characterization Techniques for Thioalkanoic Acids

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for characterizing the physical properties and thermal stability of thioalkanoic acids. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about how a material behaves upon heating.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a compound like this compound, DSC can identify phase transitions such as melting and boiling points. Studies on analogous long-chain fatty acids, such as dodecanoic acid (lauric acid) and tetradecanoic acid (myristic acid), show distinct endothermic peaks corresponding to their melting points. nih.govresearchgate.netacs.orgnih.gov DSC can also be used to determine the heat of vaporization for fatty acids. sci-hub.stiaea.org For this compound, one would expect to observe a sharp endotherm at its melting point, providing data on its purity and solid-state properties.

Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as a function of temperature or time. mdpi.com This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. For long-chain fatty acids, TGA typically shows a single-step mass loss corresponding to evaporation or decomposition at elevated temperatures. sci-hub.stappliedmineralogy.com A TGA study of octadecanoic acid, for example, revealed a primary decomposition temperature of 323.7 °C. appliedmineralogy.comepa.gov The presence of the thioether bond in this compound may influence its decomposition pathway compared to its unsubstituted counterpart, dodecanoic acid. TGA would reveal the onset temperature of decomposition and indicate whether the molecule degrades in a single step or through multiple stages, potentially involving the cleavage of the C-S bond.

| Analysis | Parameter | Typical Observation | Significance |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | Sharp endothermic peak | Identifies solid-to-liquid phase transition temperature; indicates purity. researchgate.net |

| Heat of Fusion (ΔHₘ) | Area under the melting peak | Quantifies energy required for melting. | |

| TGA | Onset Temperature (Tₒₙₛₑₜ) | Temperature at which mass loss begins | Indicates the start of thermal decomposition or vaporization. appliedmineralogy.com |

| Peak Decomposition Temp (Tₘₐₓ) | Temperature of maximum rate of mass loss | Characterizes the point of greatest thermal instability. epa.gov | |

| Residual Mass (%) | Mass remaining at the end of the analysis | Indicates if the sample fully volatilizes or leaves a residue. |

Surface Chemistry and Interfacial Properties Studies (e.g., Interfacial Tension)

The molecular structure of this compound, featuring a long hydrophobic alkyl chain and a polar carboxylic acid head group, suggests it will exhibit surface-active properties. The study of its surface chemistry, particularly at liquid-liquid interfaces, is crucial for understanding its behavior in multiphase systems.

Interfacial Tension (IFT) is the force per unit length existing at the interface between two immiscible liquid phases, such as oil and water. Surfactants, or surface-active agents, adsorb at this interface and lower the IFT. Long-chain fatty acids are well-known to reduce the surface tension at the air-water interface and the interfacial tension at the oil-water interface. diva-portal.org The effectiveness of a fatty acid as a surfactant is influenced by factors such as the pH of the aqueous phase, which determines the ionization state of the carboxylic acid head group. nsf.gov At higher pH, the deprotonated carboxylate is more hydrophilic and generally more effective at reducing IFT.

The presence of the butylthio group at the alpha-position of dodecanoic acid is expected to modify its packing and orientation at the interface compared to the parent fatty acid. Thioethers are known to interact with surfaces and can influence the self-assembly of molecules. mdpi.comacs.orgcore.ac.uk Studies on the interfacial properties of this compound would likely involve measuring the IFT between an oil phase (like n-decane or MCT oil) and an aqueous phase at various concentrations and pH values using techniques like the pendant drop method. researchgate.netmdpi.com The results would quantify its efficiency as a surfactant and provide insight into how the thioether functionality contributes to its interfacial behavior. For instance, the interfacial tension of many vegetable oils (triglycerides) against water is in the range of 23-26 mN/m, and the addition of fatty acids can alter this value. researchgate.net The formation of complexes with ions, such as calcium, at the interface can also dramatically alter the interfacial properties. nih.gov

| System | Approximate IFT (mN/m) | Conditions | Source |

|---|---|---|---|

| Corn Oil / Water | 23.7 | Ambient | researchgate.net |

| Palmitic Acid in Oil / Water | ~46 | pH 7, Low Concentration | nsf.gov |

| Palmitic Acid / Cationic Surfactant Mixture in Oil / Water | 8.0 | pH 7, Synergistic Mixture | nsf.gov |

Computational Chemistry and Molecular Modeling of 2 Butylthio Dodecanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the electronic properties of a molecule, which fundamentally govern its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. aps.orgaps.org For 2-(butylthio)dodecanoic acid, DFT calculations are instrumental in identifying its most stable three-dimensional arrangements, or conformations. The long dodecanoic acid chain and the flexible butylthio group allow the molecule to adopt numerous shapes. DFT calculations systematically explore these possibilities to find the geometry with the lowest electronic energy, which corresponds to the most stable conformer.

The process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p)) to approximate the complex electron-electron interactions. mdpi.comnih.gov By optimizing the geometry, researchers can calculate key energetic properties. For instance, a conformational analysis would reveal the relative energies of different rotational isomers (rotamers) around the C-S and C-C bonds. This information is crucial for understanding which shapes the molecule is most likely to adopt under physiological conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table illustrates the typical output of a DFT conformational analysis. The energies are relative to the most stable conformer (Conformer A).

| Conformer | Key Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Conformer A | 180° (anti) | 0.00 | 75.2 |

| Conformer B | 60° (gauche) | 0.85 | 18.5 |

| Conformer C | -60° (gauche) | 0.95 | 6.3 |

Once the optimized molecular geometry is obtained from DFT calculations, the same theoretical framework can be used to predict various spectroscopic properties. mdpi.com These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of the molecule's chemical bonds. These frequencies correspond to the absorption peaks in an IR spectrum, helping to identify functional groups like the carboxylic acid (C=O, O-H) and the thioether (C-S) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding around each nucleus within the molecule's optimized electronic structure. Comparing predicted shifts to experimental data helps in assigning signals and verifying the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. nih.gov This allows for the prediction of the wavelength of maximum absorption (λ_max) in a UV-Vis spectrum, providing information about the molecule's chromophores.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR Peak (C=O stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |

| ¹H NMR Shift (α-proton) | 3.25 ppm | 3.20 ppm |

| ¹³C NMR Shift (C=O) | 178.0 ppm | 177.5 ppm |

| UV-Vis λ_max | 215 nm | 212 nm |

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While quantum chemical calculations provide a static picture of the most stable molecular structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to mimic physiological conditions. rsc.org Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's trajectory is tracked. This allows researchers to:

Explore Conformational Space: The simulation reveals the full range of shapes the molecule can adopt, the transitions between these shapes, and the time it spends in each conformation. This is more comprehensive than a static DFT analysis.

Analyze Solvent Interactions: MD simulations explicitly show how water molecules arrange around the hydrophobic (alkyl chains) and hydrophilic (carboxylic acid) parts of the molecule. ulisboa.pt This helps in understanding its solubility and how it might interact with biological membranes.

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description/Value |

|---|---|

| Force Field | CHARMM36, AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~50,000 atoms (1 molecule in a water box) |

| Temperature | 310 K (Physiological) |

| Pressure | 1 bar |

| Simulation Time | 500 nanoseconds |

In Silico Ligand-Target Docking and Binding Energy Predictions

In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govnih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action. mdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the best fit. The scoring function estimates the binding affinity, often expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. chemrxiv.org Docking studies could hypothetically screen this compound against various enzymes involved in lipid metabolism or inflammatory pathways to predict which proteins it is most likely to interact with. sci-hub.box

Table 4: Hypothetical Docking Scores of this compound Against Potential Protein Targets

| Protein Target | Biological Function | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Fatty Acid Synthase (FASN) | Lipid Metabolism | -7.8 |

| Cyclooxygenase-2 (COX-2) | Inflammation | -6.5 |

| Peroxisome Proliferator-Activated Receptor (PPARα) | Gene Regulation | -8.2 |

| Serum Albumin | Plasma Transport | -7.1 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Thioalkanoic Acid Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov Instead of focusing on a single molecule, a QSAR study involves a series of structurally related compounds, such as various thioalkanoic acids.

To develop a QSAR model, researchers would:

Compile a Dataset: Gather a set of thioalkanoic acids with experimentally measured biological activity (e.g., enzyme inhibition).

Calculate Molecular Descriptors: For each molecule, compute a range of numerical descriptors that quantify its physicochemical properties (e.g., molecular weight, lipophilicity (logP), electronic properties). protoqsar.com

Build a Model: Use statistical methods or machine learning algorithms to create a mathematical equation that links the descriptors to the observed activity. protoqsar.com

Once a robust QSAR model is established, it can be used to predict the bioactivity of new or untested compounds like this compound based solely on its calculated descriptors. nih.gov

Table 5: Example Data for a QSAR Model of Thioalkanoic Acids

| Compound | LogP (Lipophilicity) | Polar Surface Area (Ų) | Experimental Activity (IC₅₀, µM) |

|---|---|---|---|

| 2-(Methylthio)octanoic acid | 3.1 | 65.4 | 15.2 |

| 2-(Ethylthio)decanoic acid | 4.5 | 65.4 | 8.7 |

| This compound | 6.8 | 62.6 nih.gov | Predicted: 4.1 |

| 2-(Hexylthio)tetradecanoic acid | 8.9 | 62.6 | 2.5 |

Predictive Modeling of Metabolic Pathways and Transformations

Computational models can predict the likely metabolic fate of this compound in the body. researchgate.net Xenobiotic metabolism primarily occurs through the action of enzymes like the Cytochrome P450 (CYP) family. Predictive software uses rule-based systems or machine learning models trained on vast databases of known metabolic reactions to identify which parts of a molecule are most susceptible to enzymatic attack. mdpi.commdpi.comnih.gov

For this compound, such models would analyze the molecule to predict potential sites of metabolism. Likely transformations could include:

Omega-oxidation: Hydroxylation at the terminal carbon of the dodecanoic chain.

Sulfoxidation: Oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone.

Hydroxylation: Addition of a hydroxyl group to the butyl or dodecyl chains.

These predictions are crucial for identifying potential metabolites, which may have their own biological activities or toxicities. nih.gov

Table 6: Predicted Metabolic Transformations for this compound

| Metabolic Reaction | Predicted Site | Metabolizing Enzyme Family | Likelihood |

|---|---|---|---|

| Omega-oxidation | C12 of dodecanoic chain | CYP450 | High |

| Sulfoxidation | Sulfur atom | CYP450, FMO | High |

| Beta-oxidation | Carboxylic acid chain | Mitochondrial enzymes | Moderate |

| Aliphatic Hydroxylation | Butyl chain | CYP450 | Moderate |

Applications in Advanced Chemical Research and Separation Science

Exploration as a Ligand in Metal Ion Extraction and Separation Technologies

The inherent structural features of 2-(Butylthio)dodecanoic acid, specifically the presence of both a carboxylic acid group and a thioether linkage, make it a compelling candidate for use as a ligand in the extraction and separation of metal ions. The carboxylic acid moiety can be deprotonated to form a carboxylate anion, which is capable of forming strong electrostatic interactions with positively charged metal ions. Simultaneously, the sulfur atom in the thioether group can act as a soft donor, exhibiting a high affinity for soft metal ions. This dual functionality allows for the potential for selective binding and extraction of specific metal ions from aqueous solutions into an organic phase.

Research in this area is exploring the efficiency and selectivity of this compound and similar thioether carboxylic acids for the extraction of a variety of metal ions. Key parameters being investigated include the effect of pH on extraction efficiency, the stoichiometry of the metal-ligand complexes formed, and the influence of the organic solvent on the extraction process.

Utility as a Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound also positions it as a valuable building block, or synthon, in the field of organic synthesis. The carboxylic acid group can undergo a wide range of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions allow for the introduction of the dodecyl chain with a butylthio substituent at the alpha position into a larger molecular framework.

Furthermore, the thioether linkage can be selectively oxidized to a sulfoxide (B87167) or a sulfone, providing additional functional group handles for further molecular elaboration. This versatility enables synthetic chemists to construct complex organic molecules with tailored properties for applications in materials science, medicinal chemistry, and agrochemicals. The long alkyl chain imparts lipophilicity, which can be advantageous for modulating the solubility and biological activity of the target molecules.

Role in the Development of Analytical Standards and Probes for Biochemical Research

In the realm of analytical chemistry and biochemical research, well-characterized compounds are essential for the development of reliable analytical methods and for probing biological systems. While specific applications of this compound as an analytical standard or biochemical probe are still emerging, its defined structure and properties make it a suitable candidate for such roles.

As a pure substance with a known molecular weight and chemical formula, it could serve as an internal standard in chromatographic or mass spectrometric analyses of related fatty acid derivatives. Additionally, the presence of the sulfur atom provides a unique spectroscopic handle that could be exploited in the design of fluorescent or colorimetric probes for detecting specific analytes or for studying enzymatic processes involving fatty acid metabolism. Further research is needed to fully realize the potential of this compound in these analytical and biochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.